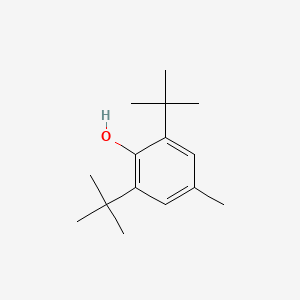

![molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4](/img/structure/B157131.png)

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQOZOILPAMFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061824 | |

| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-68-4 | |

| Record name | 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9F7SG62G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4), a key phenolic compound. The narrative structure is designed to deliver not just a series of steps, but a deep understanding of the process, grounded in established chemical principles. Every procedural choice is explained to ensure the protocol is a self-validating system, empowering researchers to execute the synthesis with precision and safety.

Introduction and Strategic Overview

This compound is a triphenolic compound characterized by three p-cresol units linked by methylene bridges. Its structure lends itself to applications as a complexing agent, an antioxidant, or a foundational building block in supramolecular chemistry and advanced polymer synthesis. The IUPAC name for this compound is this compound.[1]

The synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the acid- or base-catalyzed condensation of a phenol with an aldehyde. This process, a variant of the Lederer-Manasse reaction, involves the hydroxymethylation of p-cresol followed by a subsequent condensation with additional p-cresol molecules. Careful control of stoichiometry and reaction conditions is paramount to favor the formation of the desired trimeric structure and minimize the production of oligomeric or polymeric side products.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step mechanism initiated by the reaction of p-cresol with formaldehyde.

-

Formation of the Electrophile: In the presence of a catalyst (typically a base like NaOH or an acid), formaldehyde reacts with p-cresol to form a hydroxymethyl derivative at the ortho position. The phenoxide ion, formed under basic conditions, is highly activated towards electrophilic attack.

-

Electrophilic Aromatic Substitution: The resulting hydroxymethylphenol is then protonated (if under acidic conditions) or activated to form a quinone methide intermediate. This electrophilic species is subsequently attacked by a second molecule of p-cresol at its activated ortho position, forming a methylene bridge and linking the two phenolic units.

-

Second Condensation: The process is repeated on the other ortho position of the central p-cresol unit to yield the final symmetric product, this compound.

The diagram below outlines the key mechanistic steps in this condensation reaction.

Caption: Figure 1: Simplified Reaction Mechanism.

Materials, Reagents, and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Grade |

| p-Cresol (4-methylphenol) | 106-44-5 | C₇H₈O | 108.14 | >99% Purity |

| Formaldehyde Solution | 50-00-0 | CH₂O | 30.03 | 37 wt. % in H₂O |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ACS Reagent Grade |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Reagent Grade |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | ACS Reagent Grade |

| Heptane | 142-82-5 | C₇H₁₆ | 100.21 | ACS Reagent Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | High Purity |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple probe

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, fume hood.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established principles for phenol-formaldehyde condensation reactions, adapted for the specific target molecule. A similar methodology has been successfully used for the synthesis of related bis(hydroxymethyl)phenols.[2]

Reaction Setup and Execution

-

Reactant Charging: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine p-cresol (32.4 g, 0.3 mol) and a solution of sodium hydroxide (2.0 g, 0.05 mol) in deionized water (50 mL). Stir the mixture at room temperature until the p-cresol has completely dissolved.

-

Causality: Using a stoichiometric excess of p-cresol to formaldehyde (3:2 ratio) is crucial to drive the reaction towards the trimeric product and prevent the formation of higher molecular weight polymers. Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form the more nucleophilic phenoxide ion, which accelerates the initial hydroxymethylation step.

-

-

Addition of Formaldehyde: Gently heat the mixture to 60-65°C using a heating mantle. Once the temperature is stable, add formaldehyde solution (16.2 g of 37 wt. % solution, 0.2 mol) dropwise via a dropping funnel over a period of 60 minutes.

-

Causality: The reaction is exothermic. A slow, controlled addition of formaldehyde is essential to maintain the temperature within the optimal range of 60-70°C. This prevents runaway reactions and minimizes the formation of undesired byproducts from self-polymerization of formaldehyde.

-

-

Reaction Period: After the addition is complete, maintain the reaction mixture at 65-70°C with continuous stirring for 4-6 hours. The mixture will become progressively more viscous as the reaction proceeds.

-

Causality: This extended heating period ensures the reaction goes to completion, allowing for the second condensation step to occur after the initial formation of the dimeric intermediate.

-

Work-up and Product Isolation

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid dropwise with stirring until the pH of the mixture is neutral (pH ≈ 7). A thick, off-white precipitate will form.

-

Causality: Neutralization quenches the reaction by protonating the phenoxide ions. This causes the sodium salt of the product to convert to the free phenol, which is insoluble in the aqueous medium and precipitates out.

-

-

Crude Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any unreacted salts and water-soluble impurities.

-

Preliminary Drying: Air-dry the crude product on the filter for 30 minutes to remove excess water.

Purification via Recrystallization

-

Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add toluene (approx. 200-250 mL) and heat the mixture to boiling with stirring to dissolve the product.

-

Causality: Toluene is an effective solvent for the product at elevated temperatures but a poor solvent at room temperature, making it ideal for recrystallization. Insoluble polymeric byproducts can be removed at this stage by hot filtration.

-

-

Crystallization: Once dissolved, slowly add heptane (approx. 100-150 mL) to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete the crystallization process.

-

Causality: Heptane acts as an anti-solvent. Its addition reduces the solubility of the product, inducing crystallization and leaving more soluble impurities behind in the solvent mixture. Slow cooling promotes the formation of larger, purer crystals.

-

-

Final Product Collection: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane.

-

Drying: Dry the final product in a vacuum oven at 60-70°C overnight to a constant weight. The expected yield is approximately 70-80%.

The overall experimental workflow is summarized in the following diagram.

Caption: Figure 2: Experimental Synthesis Workflow.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

| Property / Method | Expected Result | Reference |

| Appearance | White to off-white crystalline solid | - |

| Molecular Weight | 348.43 g/mol | [1][3][4] |

| Molecular Formula | C₂₃H₂₄O₃ | [1][3] |

| Melting Point | ~214 °C | [5] |

| FT-IR Spectroscopy | Characteristic peaks for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and C=C (~1600, 1500 cm⁻¹) stretching. | - |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methylene bridge protons (-CH₂-), methyl protons (-CH₃), and hydroxyl protons (-OH). | - |

| Mass Spectrometry | Molecular ion peak (M⁺) consistent with the calculated molecular weight. | - |

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated fume hood.

-

Hazard Identification:

-

p-Cresol: Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.

-

Formaldehyde: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and may cause cancer.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

-

Toluene/Heptane: Flammable liquids and vapors. May be fatal if swallowed and enters airways. Cause skin and eye irritation.

-

-

GHS Hazard Statements:

-

The final product, this compound, is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

-

-

Handling Precautions:

-

Waste Disposal:

-

All organic liquid waste (filtrate from recrystallization) should be collected in a designated halogen-free organic waste container.

-

Aqueous waste from neutralization and washing should be neutralized before disposal down the drain, in accordance with local regulations.

-

References

-

2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. [Link]

-

2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Global Substance Registration System (GSRS). [Link]

-

This compound Safety Information. LabNovo. [Link]

Sources

- 1. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound , >98.0% , 1620-68-4 - CookeChem [cookechem.com]

- 5. This compound CAS#: 1620-68-4 [m.chemicalbook.com]

- 6. CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl]-4-MethylPHENOL 双(2-羟基-5-五甲基)-4-甲基酚 -LabNovo [do.labnovo.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a complex phenolic compound, holds significant interest within the scientific community due to its potential applications stemming from its unique molecular architecture. This guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals in drug development and materials science. The structure consists of a central p-cresol unit substituted at the 2 and 6 positions with 2-hydroxy-5-methylphenylmethyl groups. This arrangement of multiple phenolic hydroxyl groups and methyl substituents gives rise to its characteristic properties and potential functionalities.

Molecular and Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1620-68-4[2] |

| Molecular Formula | C23H24O3[1][3] |

| Molecular Weight | 348.44 g/mol [3] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C[1] |

| InChI Key | MAQOZOILPAMFSW-UHFFFAOYSA-N[1][3][4] |

Structural Elucidation and Spectroscopic Profile

The structural framework of this compound has been elucidated through various spectroscopic techniques. These methods are crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, ¹³C NMR spectroscopy would provide information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. C-H stretching vibrations for the aromatic rings and methyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 348.44 g/mol .[3] Fragmentation patterns observed in the mass spectrum can provide further structural information.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for determining its suitability for various applications, including formulation development in the pharmaceutical industry.

| Property | Value | Source |

| Appearance | White to almost white powder or crystals | [2][5] |

| Melting Point | 214 °C | [5][6] |

| Boiling Point (Predicted) | 533.7 ± 45.0 °C | [5][6] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.98 ± 0.43 | [5][6] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of p-cresol with 2-hydroxy-5-methyl-benzyl alcohol or a related precursor under acidic or basic conditions. A common synthetic route is the condensation reaction between p-cresol and two equivalents of a suitable benzylating agent.

A related synthesis for a similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, involves the reaction of o-cresol with formalin (a solution of formaldehyde) in the presence of a base like sodium hydroxide.[7] This suggests that a potential synthetic pathway for the target molecule could involve the reaction of p-cresol with an appropriate formaldehyde-releasing agent and another phenolic precursor.

Thermal Stability and Decomposition

Understanding the thermal stability of a compound is crucial for its handling, storage, and application in processes that involve elevated temperatures. While specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the provided search results, a general understanding can be inferred from the behavior of structurally similar phenolic compounds.

The thermal decomposition of such molecules is expected to occur in multiple stages. Initially, at lower temperatures, intermolecular hydrogen bonding may be disrupted. As the temperature increases, the cleavage of the methylene bridges and the degradation of the phenolic rings would likely occur. The presence of multiple hydroxyl groups might also lead to condensation reactions at elevated temperatures, forming more complex polymeric structures before complete decomposition.

Applications and Relevance in Research

The structural motifs present in this compound suggest several potential areas of application, particularly in fields where antioxidant properties are desired.

Antioxidant Properties

Phenolic compounds are well-known for their ability to act as radical scavengers. The multiple phenolic hydroxyl groups in this molecule make it a prime candidate for antioxidant applications. The steric hindrance provided by the ortho-substituents on the central phenol ring can enhance the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy. This is a characteristic feature of many commercial antioxidants like butylated hydroxytoluene (BHT).[8][9]

Potential in Drug Development

The antioxidant properties of this compound could be relevant in the development of drugs targeting diseases associated with oxidative stress. Furthermore, the rigid, well-defined structure of the molecule could serve as a scaffold for the design of specific enzyme inhibitors or receptor ligands.

Material Science

Phenolic compounds are fundamental building blocks for polymers and resins. The reactive hydroxyl groups and the overall structure of this molecule could be utilized in the synthesis of novel polymers with specific thermal or mechanical properties.

Experimental Protocols

To provide a practical framework for researchers, this section outlines standardized experimental protocols for determining key physicochemical properties.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity.

Apparatus:

-

Melting point apparatus (e.g., capillary tube melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

Procedure:

-

Ensure the sample is dry and in a fine powder form.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Principle: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Vials or test tubes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure (Qualitative):

-

Add a small, known amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a small volume of the solvent (e.g., 1 mL).

-

Vortex or stir the mixture for a set period.

-

Visually observe if the solid dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

TGA sample pans (e.g., aluminum, platinum)

-

High-purity inert gas (e.g., nitrogen)

-

Analytical balance

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas at a controlled flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset of decomposition and the percentage of weight loss at different temperatures.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow: Thermal Stability Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The information presented, from its structural characterization to its physical properties and potential applications, serves as a valuable resource for researchers and professionals. The outlined experimental protocols offer a starting point for further investigation and characterization of this intriguing molecule. As research continues, a more comprehensive understanding of its properties and potential will undoubtedly emerge, paving the way for its use in various scientific and industrial fields.

References

-

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Retrieved January 14, 2026, from [Link]

-

2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, December 1). p-Cresol. In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1620-68-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound(1620-68-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound CAS#: 1620-68-4 [m.chemicalbook.com]

- 6. This compound CAS#: 1620-68-4 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. p-Cresol - Wikipedia [en.wikipedia.org]

- 9. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Compound Identification and Physicochemical Profile

An In-depth Technical Guide to the Characterization of 4-tert-Butyl-2,6-dimethylacetophenone (CAS 1620-68-4)

This guide provides a comprehensive technical overview of 4-tert-Butyl-2,6-dimethylacetophenone, a substituted aromatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, a validated synthesis pathway, and a multi-technique approach to its structural characterization and purity assessment. The methodologies are presented with the causality behind experimental choices to ensure both accuracy and reproducibility.

4-tert-Butyl-2,6-dimethylacetophenone, identified by CAS Number 1620-68-4, is a polysubstituted benzene derivative.[1][2][3] Its structure features a central benzene ring substituted with a tert-butyl group, two methyl groups, and an acetyl group. This unique substitution pattern, particularly the steric hindrance around the acetyl group provided by the ortho-methyl groups, dictates its chemical reactivity and physical properties.

IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[][5] Synonyms: 4'-tert-Butyl-2',6'-dimethylacetophenone, 1,3-Dimethyl-5-tert-butyl-2-acetophenone[2][] Molecular Formula: C₁₄H₂₀O[1][3]

Molecular Structure

The structural arrangement of the molecule is key to understanding its spectroscopic signature.

Physicochemical Properties

The physical and computed properties of the compound are summarized below. It exists as an off-white solid at room temperature with a distinct melting point range.[2][6]

| Property | Value | Source(s) |

| Molecular Weight | 204.31 g/mol | [2][][5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 47-49 °C | [2][][8] |

| Boiling Point | 150 °C at 20 mmHg | [2][][8] |

| Exact Mass | 204.151415257 g/mol | [][5] |

| Topological Polar Surface Area | 17.1 Ų | [] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

| XLogP3 | 4 | [6] |

Synthesis and Purification

A logical and efficient synthesis route for 4-tert-Butyl-2,6-dimethylacetophenone is the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene.[9] This electrophilic aromatic substitution reaction introduces the acetyl group onto the sterically accessible position of the activated aromatic ring. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the acylium ion electrophile from acetyl chloride.[10][11]

Synthesis Workflow

Experimental Protocol: Synthesis

Causality: The reaction is initiated at 0°C to control the initial exothermic reaction between the Lewis acid and acetyl chloride. Allowing it to warm to room temperature provides sufficient energy to overcome the activation barrier for the substitution. The aqueous HCl workup neutralizes the catalyst and separates it from the organic product.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 1,3-dimethyl-5-tert-butylbenzene (1.0 eq) in DCM to the flask.

-

Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is chosen as a solvent in which the product is sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for the separation from more soluble impurities upon cooling.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filtration: Collect the resulting off-white crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid with a melting point of 47-49 °C.[2][8]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide information about the molecular weight and structural components.

Expected Results: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight.[1] Key fragment ions arise from the cleavage of the weakest bonds, typically adjacent to the carbonyl group and the tert-butyl group.

| m/z Value | Ion Assignment | Interpretation | Source(s) |

| 204 | [M]⁺ | Molecular Ion | [1][5] |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group | [5] |

| 161 | [M - COCH₃]⁺ | Loss of the acetyl group (alpha-cleavage) |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like DCM or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program starting at 50°C, ramping to 280°C to ensure separation and elution.

-

Acquire mass spectra in EI mode over a range of m/z 40-400.

-

Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for fragmentation patterns.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.

Expected Results: The IR spectrum will be dominated by a strong absorption from the ketone's carbonyl group (C=O). Other characteristic peaks will correspond to C-H bonds in the alkyl and aromatic portions of the molecule.[12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H stretch (asymmetric) | Alkyl (tert-butyl, methyl) |

| ~1690 | C=O stretch | Ketone (Aryl) |

| ~1600, ~1460 | C=C stretch | Aromatic Ring |

| ~1365 | C-H bend | tert-butyl (characteristic) |

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or pure KBr and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the unique carbon atoms present.

Expected Results for ¹H NMR: The high degree of symmetry in the molecule simplifies the ¹H NMR spectrum, resulting in four distinct singlet signals. The absence of splitting (coupling) for all signals is a key identifying feature, resulting from the lack of adjacent, non-equivalent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | Singlet | 2H | Aromatic protons (Ar-H) |

| ~2.55 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |

| ~2.30 | Singlet | 6H | Ortho-aromatic methyl protons (Ar-CH₃) |

| ~1.30 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Expected Results for ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the methyl and tert-butyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~150 | Aromatic C (quaternary, attached to t-Bu) |

| ~138 | Aromatic C (quaternary, attached to CH₃) |

| ~135 | Aromatic C (quaternary, attached to COCH₃) |

| ~126 | Aromatic C-H |

| ~34 | tert-Butyl quaternary carbon |

| ~31 | tert-Butyl methyl carbons |

| ~29 | Acetyl methyl carbon |

| ~21 | Ortho-aromatic methyl carbons |

Protocol: NMR Spectroscopy

-

Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum to achieve adequate signal-to-noise.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate components of a mixture for identification, quantification, and purity assessment. For this compound, a reverse-phase (RP) method is suitable.

Protocol: Reverse-Phase HPLC

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.[14][15] For MS compatibility, a small amount of formic acid can be added; otherwise, phosphoric acid can be used.[14][15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic system absorbs.

-

Analysis: Inject a prepared solution of the sample. The purity can be determined by the area percentage of the main peak in the resulting chromatogram.

Applications and Safety Considerations

Potential Applications

4-tert-Butyl-2,6-dimethylacetophenone serves as a versatile intermediate in organic synthesis. Its reported and potential uses include:

-

Fragrance and Flavor: As a fragrance ingredient.[5]

-

Polymer Chemistry: As a reagent or initiator in polymerization processes.[]

-

Pharmaceutical Synthesis: As a building block for more complex molecules, potentially with antioxidant or anti-inflammatory properties.[][] Substituted acetophenones, in general, are precursors to a wide range of biologically active compounds like semicarbazones and hydrazones.[16][17]

Safety and Handling

It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

Hazards: The compound is classified as toxic if swallowed and harmful in contact with skin.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (eyeshields), and a lab coat.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] It is classified as a combustible solid.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[18]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[18][19]

References

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O. PubChem. [Link]

-

Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. [Link]

-

Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. RASĀYAN Journal of Chemistry. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone IR Spectrum. NIST WebBook. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone Separation. SIELC Technologies. [Link]

-

Question: Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Chegg. [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. UCCS. [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook General Information. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone. LookChem. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies. [Link]

-

4'-tert-Butyl-2',6'-dimethylacetophenone Data. NIST WebBook. [Link]

Sources

- 1. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]

- 2. 4′-叔丁基-2′,6′-二甲基乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]

- 5. 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 8. 2040-10-0 CAS MSDS (4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 10. cerritos.edu [cerritos.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 4’-tert-Butyl-2’,6’-dimethylacetophenone | SIELC Technologies [sielc.com]

- 15. 4’-tert-Butyl-2’,6’-dimethylacetophenone | SIELC Technologies [sielc.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. fishersci.com [fishersci.com]

- 19. 4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4). This triphenolic compound, belonging to the broader class of calixarene-like molecules, is of significant interest due to the prevalence of phenolic moieties in compounds with notable biological activities, including antioxidant and anticancer properties. This document details the synthetic pathway, offers an in-depth analysis of its structural elucidation through various spectroscopic techniques, and discusses its potential applications, particularly within the realms of antioxidant and cytotoxic research. Methodologies are presented with a focus on the underlying scientific principles to empower researchers in their application and further investigation of this and related compounds.

Introduction: Unveiling a Molecule of Interest

This compound is a non-macrocyclic triphenolic compound characterized by a central p-cresol ring linked to two other p-cresol units via methylene bridges at the 2 and 6 positions.[1][2][3] The presence of multiple phenolic hydroxyl groups suggests a high potential for hydrogen-donating antioxidant activity. Phenolic compounds are a well-established class of antioxidants that can neutralize free radicals, a key factor in oxidative stress implicated in numerous disease states.[4] Furthermore, many phenolic and polyphenolic structures have demonstrated significant anticancer activities, making this molecule a person of interest for drug discovery and development.[5][6]

This guide serves as a technical resource for researchers, providing a detailed examination of the molecule's synthesis, a thorough structural characterization, and a discussion of its potential biological significance. The protocols and analyses presented herein are designed to be self-validating, with an emphasis on the rationale behind each step, ensuring scientific rigor and reproducibility.

Synthesis and Mechanism

The synthesis of this compound is conceptually a two-step process, beginning with the formation of a key intermediate, followed by a condensation reaction.

Step 1: Synthesis of the Precursor, 2,6-Bis(hydroxymethyl)-4-methylphenol

The foundational step is the base-catalyzed hydroxymethylation of p-cresol. This reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde acts as the electrophile. The hydroxide base activates the formaldehyde and the phenolic ring, facilitating the addition of hydroxymethyl groups ortho to the hydroxyl group of the p-cresol.

Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol [7]

-

Reaction Setup: In a suitable reaction vessel, combine 108 g of o-cresol (this appears to be a typo in the source, and p-cresol should be used as the starting material to obtain the desired 4-methyl substitution in the final product), 215 g of 38 wt% formalin (formaldehyde solution), 50 g of sodium hydroxide, and 200 g of water.

-

Reaction Conditions: Stir the mixture at 25°C for 96 hours.

-

Neutralization: After the reaction period, neutralize the mixture with acetic acid.

-

Isolation: The product, 2,6-bis(hydroxymethyl)-4-methylphenol, can be isolated and purified by appropriate methods such as recrystallization. The reported yield for this reaction is approximately 75 mol%.[7]

Step 2: Acid-Catalyzed Condensation with p-Cresol

The second step involves the acid-catalyzed condensation of the 2,6-bis(hydroxymethyl)-4-methylphenol intermediate with two equivalents of p-cresol.[8] In this electrophilic aromatic substitution reaction, the hydroxymethyl groups of the precursor are protonated under acidic conditions, forming a carbocation. This carbocation then attacks the electron-rich aromatic ring of p-cresol, leading to the formation of the methylene bridges and the final product.

Conceptual Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, dissolve 2,6-bis(hydroxymethyl)-4-methylphenol and at least two molar equivalents of p-cresol in a suitable solvent.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Reaction Conditions: Heat the mixture to drive the condensation reaction, which involves the elimination of water. The reaction progress can be monitored by thin-layer chromatography.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized, and the product is isolated. Purification is typically achieved through column chromatography or recrystallization to yield this compound as a white to off-white crystalline solid.[9]

Caption: A typical analytical workflow for the structural elucidation of the title compound.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is limited in publicly accessible literature, its chemical structure strongly suggests potential as both an antioxidant and an anticancer agent.

Antioxidant Activity

The presence of three phenolic hydroxyl groups makes this molecule a prime candidate for antioxidant activity. Phenolic antioxidants act by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated based on the decrease in absorbance of the DPPH solution in the presence of the test compound. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

A similar protocol can be followed for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, which is another common method for evaluating antioxidant capacity. [9][10][11][12]

Anticancer Potential

Many phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. [13][14]The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarity of the title compound to other bioactive polyphenols warrants investigation into its anticancer properties.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a selected cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116) in appropriate media and conditions.

-

Treatment: Seed the cells in a 96-well plate and, after allowing them to attach, treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (around 570 nm).

-

Analysis: The cell viability is proportional to the absorbance. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated to quantify its cytotoxic potential. [15] Further studies could explore the mechanism of cell death (apoptosis vs. necrosis) and the effects on key signaling pathways involved in cancer progression.

Conclusion

This compound presents a compelling molecular architecture for investigation by researchers in the fields of medicinal chemistry and drug development. Its synthesis, while requiring careful optimization, is based on well-established phenolic chemistry. The spectroscopic characterization, though not exhaustively documented in the public domain, can be reliably predicted and confirmed through standard analytical techniques. The high density of phenolic hydroxyl groups strongly suggests significant antioxidant potential, and the overall structure is reminiscent of other bioactive polyphenols with known anticancer properties. This guide provides a solid foundation of technical information and validated experimental approaches to encourage and facilitate further research into the promising biological activities of this intriguing molecule.

References

-

Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. (2025). ResearchGate. Retrieved from [Link]

-

Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem. (n.d.). Retrieved from [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. (n.d.). Retrieved from [Link]

-

Relationship between Structure of Phenolics and Anticancer Activity. (2017). 10.5772/intechopen.70637. Retrieved from [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. (2024). Retrieved from [Link]

-

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol - PrepChem.com. (n.d.). Retrieved from [Link]

-

This compound, 3TMS - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods - Kyung Hee University. (n.d.). Retrieved from [Link]

-

TIPS................................... - Trends in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Antioxidant capacity evaluated by DPPH • and ABTS •+ assays in mango... - ResearchGate. (n.d.). Retrieved from [Link]

-

2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - gsrs. (n.d.). Retrieved from [Link]

-

Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC - NIH. (n.d.). Retrieved from [Link]

-

The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. (n.d.). Retrieved from [Link]

-

Compound 526589: 2,6-Bis-(2-hydroxy-5-methyl-benzyl)-4-methyl-phenol, TMS - Catalog. (2025). Retrieved from [Link]

-

p-Cresol - Wikipedia. (n.d.). Retrieved from [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024). Retrieved from [Link]

-

In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - NIH. (2024). Retrieved from [Link]

-

p-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Compound 526589: 2,6-Bis-(2-hydroxy-5-methyl-benzyl)-4-methyl-phenol, TMS - Official Data Source - Virginia Open Data Portal. (2025). Retrieved from [Link]

Sources

- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sciprofiles.com [sciprofiles.com]

- 15. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Trisubstituted Phenols in Redox Biology and Therapeutics

An In-depth Technical Guide to the Antioxidant Potential of Trisubstituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] Phenolic compounds, owing to their ability to scavenge free radicals, have emerged as a cornerstone of antioxidant research and therapeutic development.[4][5] Among these, trisubstituted phenols represent a particularly intriguing class of molecules. The specific nature, number, and position of substituents on the phenolic ring profoundly influence their antioxidant efficacy, offering a tunable scaffold for designing potent and selective therapeutic agents.[6][7]

This guide provides a comprehensive exploration of the antioxidant potential of trisubstituted phenols. It moves beyond a mere recitation of facts to offer a field-proven perspective on the core mechanisms, structure-activity relationships (SAR), and essential evaluation methodologies. For drug development professionals, understanding these nuances is critical for screening potential candidates and advancing new therapies designed to mitigate the damage caused by oxidative stress.[8]

Core Mechanisms of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. This group can neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5][9]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable aryloxy radical (ArO•).[2][9] The aryloxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this pathway; a lower BDE facilitates easier hydrogen donation.

-

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (PT) to yield the same resonance-stabilized aryloxy radical. The ionization potential (IP) of the phenol is the key determinant of the SET pathway's favorability.[10]

While both mechanisms often occur, the predominant pathway depends on the specific radical, the solvent, and the structure of the phenol itself.[11]

Structure-Activity Relationships (SAR) in Trisubstituted Phenols

The "trisubstituted" nature of these phenols is not a trivial detail; it is the key to their tunable antioxidant potential. The type and position of the three substituents on the phenolic ring dictate the molecule's reactivity, stability, and overall efficacy.

Key SAR Principles:

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, particularly at the ortho and para positions relative to the primary hydroxyl group, increase antioxidant activity.[12] They do so by donating electron density to the aromatic ring, which weakens the O-H bond (lowering the BDE) and stabilizes the resulting aryloxy radical through resonance. A catechol (1,2-dihydroxybenzene) moiety is a classic example of a highly effective antioxidant structure.[13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or carboxyl (-COOH) decrease antioxidant activity. They pull electron density away from the ring, strengthening the O-H bond (increasing the BDE) and making hydrogen donation less favorable.

-

Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl) at the ortho positions can enhance antioxidant activity.[7][14][15] This "steric hindrance" shields the hydroxyl group, but more importantly, it stabilizes the resulting aryloxy radical by preventing it from participating in undesirable side reactions, such as dimerization, thereby increasing its ability to scavenge a second radical.[16]

-

Intramolecular Hydrogen Bonding: Substituents at the ortho position that can form a hydrogen bond with the phenolic hydroxyl group (e.g., another -OH or a -OCH3 group) can influence activity. This bonding can sometimes lower the BDE, facilitating easier hydrogen donation.[9]

Methodologies for Evaluating Antioxidant Potential

No single assay can fully capture the complex antioxidant activity of a compound.[17] Therefore, a panel of assays based on different mechanisms is essential for a robust evaluation. Below are detailed protocols for three widely accepted in vitro chemical assays.

Comparative Overview of Assays

| Assay | Principle | Mechanism | Measurement | Pros | Cons |

| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. | Primarily HAT, but also SET.[18] | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[19] | Simple, rapid, inexpensive, and uses a stable radical.[20][21] | Reaction kinetics can be slow for sterically hindered phenols; potential for interference from colored compounds.[18][22] |

| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). | Primarily SET, but also HAT.[18] | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is neutralized.[23] | Applicable to both hydrophilic and lipophilic compounds; rapid reaction kinetics; not significantly affected by ionic strength. | The radical is not representative of physiological radicals; requires generation before use. |

| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator (AAPH). | HAT.[1] | Measures the decay of fluorescence over time. The antioxidant capacity is quantified by the area under the curve (AUC).[24][25] | Uses a biologically relevant radical (peroxyl); combines both inhibition time and percentage into a single value.[26] | More complex and longer assay time; requires specialized equipment (fluorescence plate reader).[27] |

The DPPH Radical Scavenging Assay

This assay is often the first-line screening method due to its simplicity and speed.

Causality Behind Choices:

-

DPPH Radical: A stable, commercially available radical that does not need to be generated in situ. Its deep violet color provides a strong chromophore for spectrophotometric measurement.

-

Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The reduction of DPPH to DPPH-H leads to a loss of this absorbance, which is directly proportional to the amount of radical scavenged.

-

Standard (Trolox): Trolox, a water-soluble analog of Vitamin E, is a well-characterized antioxidant used as a positive control and for expressing results in a standardized unit, Trolox Equivalents (TEAC).[21] This allows for comparison of results across different experiments and labs.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of dilutions of the test trisubstituted phenol in methanol.

-

Prepare a series of dilutions of Trolox for the standard curve.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each sample dilution (or standard/blank) to respective wells.

-

Add 180 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction may not be instantaneous, especially for slower-acting antioxidants.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity: % Inhibition = [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the test compound.

-

Plot % Inhibition versus concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to the Trolox standard curve.

-

The ABTS Radical Cation Decolorization Assay

The ABTS assay is versatile and can be used for a wider range of compounds than DPPH.

Causality Behind Choices:

-

ABTS Radical Cation (ABTS•+): Generated by reacting ABTS with potassium persulfate. This radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[3]

-

Wavelength (734 nm): This long wavelength minimizes interference from colored plant extracts or synthetic compounds that might absorb in the lower visible range.[28]

-

Reaction Time: The reaction is generally rapid, often completing within minutes, which can be an advantage over the DPPH assay for high-throughput screening.[29]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This pre-incubation is a self-validating step ensuring the radical is fully formed.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each sample dilution (or standard/blank).

-

Add 190 µL of the diluted ABTS•+ solution to initiate the reaction.

-

-

Measurement:

-

After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculations for % Inhibition, IC50, and TEAC are performed similarly to the DPPH assay.

-

The Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is considered highly relevant as it utilizes a peroxyl radical, a major ROS in human biology.

Causality Behind Choices:

-

AAPH Radical Generator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) produces peroxyl radicals at a constant rate upon thermal decomposition, mimicking endogenous radical production.[26]

-

Fluorescein Probe: This fluorescent probe is damaged by the peroxyl radicals, leading to a quantifiable loss of its fluorescence signal. The presence of an antioxidant protects the probe, preserving the signal.

-

Area Under the Curve (AUC): This calculation method is superior to end-point measurements because it integrates both the degree of inhibition and the length of time the inhibition lasts, providing a more complete picture of antioxidant activity.[24]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer (e.g., 75 mM, pH 7.4).

-

Prepare AAPH solution in the same buffer. This must be made fresh daily.

-

Prepare sample and Trolox standard dilutions in the buffer.

-

-

Assay Procedure (in a black 96-well plate):

-

Add 25 µL of sample, standard, or blank to each well.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Pre-incubate the plate in the fluorescence reader at 37°C for 15 minutes.

-

Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC for each sample by subtracting the AUC of the blank.

-

Plot the Net AUC of the Trolox standards versus concentration to create a standard curve.

-

Express the ORAC value of the samples as Trolox Equivalents (TE) from the standard curve.

-

Advanced Methodologies: Bridging Chemistry and Biology

While in vitro chemical assays are indispensable for initial screening, they do not account for bioavailability, metabolism, or interaction with cellular machinery. For drug development, it is crucial to progress to more complex systems.

-

Computational Studies: Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) calculations can predict the antioxidant potential of novel phenols before synthesis.[30][31] These methods can calculate parameters like BDE and IP, providing theoretical support for SAR observations and guiding the design of more potent molecules.[32][33]

-

Cell-Based Assays: These assays measure the ability of a compound to protect cultured cells from an induced oxidative insult (e.g., using H₂O₂).[34] They provide more biologically relevant data by accounting for factors like cell uptake and metabolism. These methods can also identify compounds that work not by direct scavenging, but by up-regulating endogenous antioxidant pathways.

Conclusion

Trisubstituted phenols are a versatile and potent class of antioxidants. Their efficacy is a direct function of their substitution pattern, a relationship that can be systematically exploited in the design of novel therapeutics. A rigorous evaluation of their antioxidant potential requires a multi-assay approach, beginning with foundational chemical assays like DPPH and ABTS and progressing to more biologically relevant methods such as ORAC and cell-based models. By understanding the underlying mechanisms and the rationale behind these evaluative techniques, researchers and drug development professionals can more effectively identify and optimize trisubstituted phenols as lead candidates in the fight against oxidative stress-related diseases.

References

- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.

- van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1996). Structural aspects of antioxidant activity of flavonoids. Free Radical Biology and Medicine.

- Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.

- Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine.

- BMG LABTECH. (2022). ORAC assay measures antioxidant capacity.

- Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay.

- Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology.

- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.

- Held, P. (2019). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager.

- Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational studies of free radical-scavenging properties of phenolic compounds. Current Medicinal Chemistry.

- Encyclopedia MDPI. (2024).

- Liu, R., & Mabury, S. A. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology.

- Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH.

- JScholar Publisher. (2023).

- PubMed. (n.d.). In Vitro Antioxidant Assays.

- Abe, N., et al. (2022). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.

- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

- da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.

- Shakir, R. M., Jasim, H. S., & Saoud, S. A. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity.

- Al-Fahemi, J. H., et al. (2018). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

- Sanyal, P. K., & Saha, B. (2012). Antioxidant activities of phenols in different solvents using DPPH assay.

- Wang, W., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds.

- Adedayo, B. C., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.

- Pandithavidana, D. R., & Jayawardana, S. A. S. (2019). Antioxidant Potential of Novel Designed Phenolic Derivatives: Computational Insights.

- Sgarbossa, A., et al. (2015). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. PubMed Central.

- BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.

- Marković, Z., et al. (2023).

- Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej.

- Abe, N., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.

- Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods.

- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.

- Sánchez-González, I., et al. (2005). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. Scilit.

- Ilyasov, I. R., et al. (2020).

- Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods.

- Scott, G. (1978). Antioxidative Properties of Phenyl-Substituted Phenols.

- Kumar, S., & Kumar, V. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.

- Frontiers Media SA. (2024). Editorial: Antioxidant potential of polyphenolic and flavonoid compounds. PMC - NIH.

- Gülçin, İ., et al. (2012). Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties. Bioorganic & Medicinal Chemistry.

- European Journal of Molecular & Clinical Medicine. (2020). Sterically Hindered Phenols as Antioxidant.

- Amanote Research. (2001). The Synthesis of 2,3,5-Trisubstituted Phenols.